molecular formula C16H17N3OS B5126025 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide

4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B5126025
M. Wt: 299.4 g/mol
InChI Key: OPHXZWDCDGIIHP-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide is a synthetic compound designed for research purposes, integrating two pharmacologically significant motifs: indole and thiazole. The molecular hybridization of these structures is a recognized strategy in medicinal chemistry aimed at developing new therapeutic agents with improved activity profiles . Indole derivatives are extensively documented for their broad biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The thiazole ring is another privileged scaffold in drug discovery, found in several approved antibiotics and agents with documented antimicrobial and antitumor activities . Research on structurally similar 4-(indol-3-yl)thiazole-2-amines has demonstrated promising experimental results, particularly in the realm of antimicrobial research. Such compounds have shown potent activity against a range of Gram-positive and Gram-negative bacteria, with some derivatives exhibiting superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to ampicillin . Furthermore, certain analogues have demonstrated strong antifungal activity, in some cases exceeding the potency of reference drugs like bifonazole and ketoconazole . The mechanism of action for these hybrid compounds is under investigation, with docking studies suggesting potential inhibition of bacterial enzymes like MurB in E. coli for antibacterial activity and fungal CYP51 for antifungal effects . This product is intended for research investigations into novel antimicrobial agents, mechanism of action studies, and structure-activity relationship (SAR) analysis. It is provided "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11-9-18-16(21-11)19-15(20)8-4-5-12-10-17-14-7-3-2-6-13(12)14/h2-3,6-7,9-10,17H,4-5,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHXZWDCDGIIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The indole and thiazole moieties are then coupled through a butanamide linker using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

    Reduction: The thiazole ring can be reduced under certain conditions, although it is generally stable.

    Substitution: Both the indole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly used.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted indole and thiazole derivatives.

Scientific Research Applications

4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Thiazole Hybrids

3-(4-{1-[(4-Methylphenyl)Sulfonyl]-1H-Indol-3-yl}-1,3-Thiazol-2-yl)-1H-Pyrrolo[2,3-b]Pyridine (3g)
  • Synthesis : Synthesized via Hantzsch reaction (90% yield), with a melting point of 260–261°C .
  • Key Differences : Incorporates a pyrrolopyridine system instead of a butanamide linker. The sulfonyl group enhances solubility but may reduce membrane permeability.
  • Spectroscopic Data : IR peaks at 3270 cm⁻¹ (NH) and 1340 cm⁻¹ (SO₂); NMR signals confirm aromatic protons at δ 7.20–8.40 ppm .
2-[(5-((1H-Indol-3-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio]-N-(Thiazol-2-yl)Acetamides (2a–i)
  • Synthesis : Derived from indole-3-acetic hydrazide and carbon disulfide (Scheme 1) .
  • Key Differences : Replaces butanamide with an oxadiazole-thioether linker. The oxadiazole ring enhances rigidity and may improve target selectivity.
  • Biological Activity : Exhibits anticancer activity via kinase inhibition, though potency varies with substituents .
N-(5-Methyl-1,3-Thiazol-2-yl) Derivatives (8e–8h)
  • Synthesis : Features a methyl group on the thiazole ring, synthesized via convergent methods (Table 2) .
  • Key Differences : Methyl substitution optimizes hydrophobic interactions in enzyme binding. Kinetic studies on alkaline phosphatase inhibition show IC₅₀ values of 8g at 0.15 µM .

Analogues with Modified Linkers or Substituents

4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-Thiazol-2-yl)Butanamide (CAS 756867-67-1)
  • Structure : Replaces indole with benzothiazole and introduces a sulfanyl group.
  • Physicochemical Properties : Molecular formula C₁₄H₁₃N₃OS₃; higher molecular weight (343.47 g/mol) compared to the target compound (C₁₆H₁₆N₄OS, 320.39 g/mol) .
  • Implications : Sulfanyl groups increase polarity but may reduce blood-brain barrier penetration.
N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (6)
  • Synthesis: Prepared via condensation of enaminones and hydroxylamine (70% yield) .
  • Key Differences : Isoxazole and thiadiazole rings replace indole and thiazole. Exhibits antimicrobial activity (MIC 8 µg/mL against S. aureus) but lacks the methyl group critical for thiazole-based analogs .

Key Findings and Implications

  • Structural Optimization : Methyl substitution on the thiazole ring (as in 8g) improves enzyme inhibition kinetics, suggesting the target compound’s methyl group may confer similar advantages .
  • Linker Flexibility : Butanamide linkers (target compound) balance flexibility and stability, whereas rigid oxadiazole (2a–i) or pyrrolopyridine (3g) systems may limit conformational adaptability .

Biological Activity

4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide is a synthetic compound that integrates both indole and thiazole moieties, which are known for their diverse biological activities. This compound's unique structure suggests potential therapeutic applications, particularly in oncology and neurobiology.

Molecular Formula: C16H17N3OS
Molecular Weight: 303.39 g/mol
IUPAC Name: 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide
CAS Number: 22258-56-6

The biological activity of 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with indole and thiazole structures often exhibit modulation of enzyme activity, particularly in pathways related to cancer and inflammation.

Potential Targets:

  • Histone Deacetylases (HDACs): Similar compounds have shown inhibitory effects on HDACs, which play a crucial role in cancer cell proliferation and survival .
  • Kinases: The thiazole moiety may facilitate interactions with kinase enzymes involved in signaling pathways that regulate cell growth and differentiation.

Antitumor Activity

Research indicates that indole derivatives can exhibit significant antitumor properties. For instance, studies have demonstrated that related indole compounds inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific activity of 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in this context remains to be fully elucidated but is hypothesized to be promising based on structural analogs.

Neuroprotective Effects

Indole derivatives are also studied for their neuroprotective properties. They have been shown to modulate neuroinflammatory responses and promote neuronal survival under stress conditions. The presence of the thiazole ring may enhance these effects through improved receptor binding affinity.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide:

  • Study on HDAC Inhibition:
    • Compound: N-hydroxy-4-(1H-indol-3-yl)butanamide
    • Findings: Exhibited potent inhibition of HDAC2 and HDAC3 (IC50 values of 0.32 ± 0.02 µM and 0.14 ± 0.01 µM respectively), demonstrating potential for use in cancer therapy .
  • Antiproliferative Assays:
    • Cell Lines Tested: U937 (hematologic), MDA-MB-231 (solid tumor)
    • Results: The indole derivative showed higher sensitivity in hematologic cell lines compared to solid tumors, indicating a possible selective action against certain cancer types .

Comparative Analysis

CompoundStructureBiological ActivityReference
4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamideStructurePotential antitumor and neuroprotective effects
N-hydroxy-4-(1H-indol-3-yl)butanamideStructureHDAC inhibition (IC50: 0.32 µM)
Indole derivativesVariesAntiproliferative effects

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the indole C3-H proton (δ 7.2–7.8 ppm) and thiazole methyl group (δ 2.3–2.6 ppm). Compare integration ratios to verify substituent positions .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for C16_{16}H16_{16}N4_4OS: 328.10 vs. 328.09) .
  • Elemental Analysis : Confirm purity by matching experimental vs. theoretical C/H/N/S percentages (±0.3% tolerance) .

Advanced: How do structural modifications impact biological activity?

Q. Methodological Answer :

  • Substituent Variation :

    Position ModifiedExample ModificationObserved Activity Change
    Indole C5Fluorination (e.g., 5-F)Enhanced stability and anticancer activity
    Thiazole C5Bromine substitutionImproved enzyme inhibition (e.g., PFOR)
  • SAR Studies : Use in vitro assays (e.g., IC50_{50} against cancer cell lines) to correlate electronic effects (e.g., electron-withdrawing groups) with potency. Compare with analogs lacking the thiazole or indole moieties .

Advanced: What computational approaches predict target binding interactions?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., Bcl-2/Mcl-1). Key residues (e.g., Asp/Glu for hydrogen bonding) and hydrophobic pockets (e.g., thiazole methyl group) guide affinity predictions .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, electron-rich indole rings may favor electrophilic attack at C3 .

Basic: How to address common impurities during synthesis?

Q. Methodological Answer :

  • Byproduct Identification : Use TLC (silica gel, ethyl acetate/hexane) to detect unreacted 5-methylthiazol-2-amine or incomplete coupling intermediates.
  • Mitigation Strategies :
    • Add excess acyl chloride (1.2–1.5 eq) to drive amide bond formation.
    • Use scavengers (e.g., activated charcoal) to adsorb colored impurities during recrystallization .

Intermediate: How to design structure-activity relationship (SAR) studies?

Q. Methodological Answer :

Scaffold Diversification : Synthesize derivatives with variations in:

  • Indole substituents (e.g., 5-fluoro, 5-methoxy)
  • Thiazole substituents (e.g., 4-chloro, 4-methyl)

Assay Selection :

  • Anticancer : MTT assay against MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Enzyme Inhibition : Measure IC50_{50} for PFOR or cytochrome P450 isoforms .

Advanced: How to resolve contradictions in biological assay data?

Q. Methodological Answer :

  • Data Triangulation :
    • Compare cytotoxicity (e.g., IC50_{50}) across multiple cell lines to rule out cell-type specificity.
    • Validate enzyme inhibition (e.g., PFOR) via X-ray crystallography (e.g., hydrogen bonding with amide anion) .
  • Control Experiments : Use known inhibitors (e.g., nitazoxanide) as positive controls to calibrate assay conditions .

Intermediate: What stability challenges arise under varying conditions?

Q. Methodological Answer :

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC (e.g., new peaks at 254 nm).
  • Photodegradation : Expose to UV light (320–400 nm) and track indole ring oxidation products using LC-MS .

Advanced: What enzymatic targets are implicated in its mechanism?

Q. Methodological Answer :

  • PFOR Inhibition : The amide anion disrupts pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. Confirm via enzyme kinetics (Km/Vmax shifts) .
  • Bcl-2/Mcl-1 Interaction : Fluorescence polarization assays quantify binding to anti-apoptotic proteins. Thiazole methyl groups enhance hydrophobic interactions .

Basic: What intermediates are critical in its synthesis?

Q. Methodological Answer :

  • Key Intermediates :

    IntermediateRole
    5-Methyl-1,3-thiazol-2-amineThiazole precursor
    3-Indolebutanoic acidLinks indole to amide chain
  • Synthesis Steps :

    • Couple 3-indolebutanoic acid with thiazol-2-amine using EDC/HOBt.
    • Purify via flash chromatography (hexane:ethyl acetate, 3:1) .

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